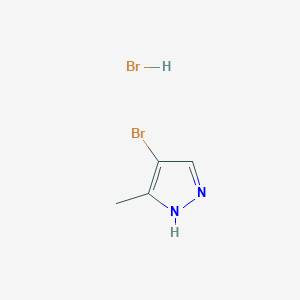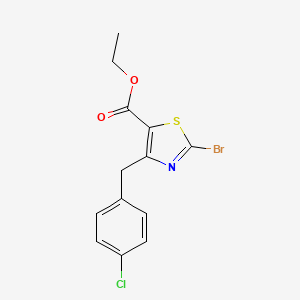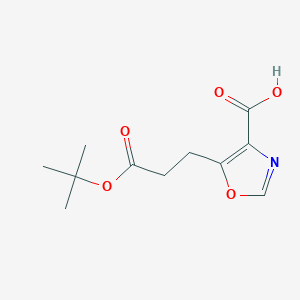
2-氟-5-(2-甲氧基乙氧基)吡啶
描述
“2-Fluoro-5-(2-methoxyethoxy)pyridine” is a chemical compound with the molecular formula C8H10FNO2 and a molecular weight of 171.17 . It is also known as FMEP.
Molecular Structure Analysis
The InChI code for “2-Fluoro-5-(2-methoxyethoxy)pyridine” is1S/C8H10FNO2/c1-11-4-5-12-8-3-2-7 (9)6-10-8/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-5-(2-methoxyethoxy)pyridine” include a molecular weight of 171.17 . Other specific properties such as boiling point, melting point, and solubility were not found in the search results.科学研究应用
放射性示踪剂的合成
2-氟-5-(2-甲氧基乙氧基)吡啶已被用于合成用于研究尼古丁乙酰胆碱受体的放射性示踪剂。一个显著的例子是合成2-[18F]氟-3-(2(S)-吖啶基甲氧基)吡啶(2-[18F]A-85380),通过涉及亲核无载体添加[18F]氟化的过程实现(Horti et al., 1998)。
复杂吡啶的开发
研究还集中在开发用不同元素取代的吡啶,包括氟和甲氧基取代物。这项工作涉及合成和表征复杂分子,如3-氟-5-碘-2-(甲硫基)-6-(三甲基硅基)异烟酰腈及其甲氧基对应物,有助于化学合成方面的进展(Kieseritzky & Lindström, 2010)。
化学官能团化和反应性研究
在另一项研究中,一系列甲氧基和氟代吡啶,包括与2-氟-5-(2-甲氧基乙氧基)吡啶相关的化合物,被使用锂-锌组合物去质子化。这一过程促进了有效的官能团化,并提供了关于这些底物的区域选择性和CH酸度的见解,增进了我们对化学反应性的理解(Hedidi et al., 2016)。
成像和诊断应用
该化合物还被合成用于成像应用,特别是作为正电子发射断层扫描(PET)中研究大脑尼古丁乙酰胆碱受体的示踪剂。这一应用突显了其在神经影像学和诊断研究中的潜力(Scheffel et al., 1998)。
类固醇化学的探索
进一步的研究包括合成2-氟-3-酮雌甾烷衍生物,展示了该化合物在类固醇化学中的相关性及其与已知氟类固醇不同的独特性质(Pataki, 1973)。
作用机制
Target of Action
Fluorinated pyridines are generally known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could potentially influence the interaction of 2-Fluoro-5-(2-methoxyethoxy)pyridine with its targets.
生化分析
Biochemical Properties
2-Fluoro-5-(2-methoxyethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and biochemical processes .
Cellular Effects
The effects of 2-Fluoro-5-(2-methoxyethoxy)pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 2-Fluoro-5-(2-methoxyethoxy)pyridine can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-Fluoro-5-(2-methoxyethoxy)pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-(2-methoxyethoxy)pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Fluoro-5-(2-methoxyethoxy)pyridine remains stable under specific conditions but can degrade under others, leading to a loss of activity. Long-term exposure to this compound in vitro and in vivo has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-(2-methoxyethoxy)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
2-Fluoro-5-(2-methoxyethoxy)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s metabolism may also involve conjugation reactions, where it is linked to other molecules to facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, 2-Fluoro-5-(2-methoxyethoxy)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and function. For instance, its accumulation in the liver can enhance its metabolic effects, while its presence in other tissues may lead to different outcomes .
Subcellular Localization
The subcellular localization of 2-Fluoro-5-(2-methoxyethoxy)pyridine is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can affect gene expression and DNA repair processes .
属性
IUPAC Name |
2-fluoro-5-(2-methoxyethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c1-11-4-5-12-7-2-3-8(9)10-6-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVDIRIRPRZPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
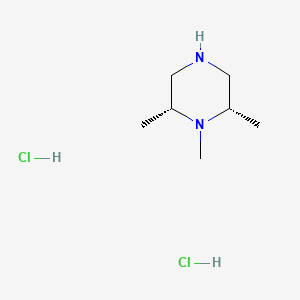
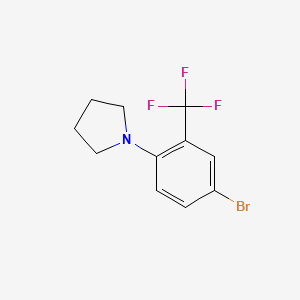
![benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400248.png)

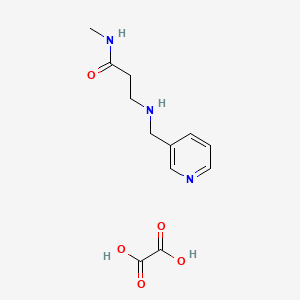
![2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400253.png)

![2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1400257.png)



